molecular formula C16H14O6 B102577 Mopanan-4alpha-ol CAS No. 17093-54-8

Mopanan-4alpha-ol

Cat. No.: B102577
CAS No.: 17093-54-8
M. Wt: 302.28 g/mol
InChI Key: AQPFFYOIRKEBDI-OAGGEKHMSA-N
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Description

Mopanan-4α-ol is a diterpene alcohol with a complex bicyclic structure, characterized by a hydroxyl group at the C4α position. Its stereochemical configuration and hydroxyl group placement contribute to its unique physicochemical properties, including moderate hydrophobicity and stability under ambient conditions . While research on Mopanan-4α-ol is still emerging, preliminary studies suggest roles in antimicrobial and anti-inflammatory pathways, though mechanistic details remain under investigation.

Properties

CAS No.

17093-54-8

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(6aS,7R,12aR)-5,6a,7,12a-tetrahydroisochromeno[4,3-b]chromene-3,4,7,10-tetrol

InChI

InChI=1S/C16H14O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,14-20H,6H2/t14-,15-,16+/m1/s1

InChI Key

AQPFFYOIRKEBDI-OAGGEKHMSA-N

SMILES

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O

Isomeric SMILES

C1C2=C(C=CC(=C2O)O)[C@@H]3[C@@H](O1)[C@@H](C4=C(O3)C=C(C=C4)O)O

Canonical SMILES

C1C2=C(C=CC(=C2O)O)C3C(O1)C(C4=C(O3)C=C(C=C4)O)O

Synonyms

mopanol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize Mopanan-4α-ol’s properties, a comparison with structurally or functionally related compounds is critical. Below is an analysis of key analogs:

Mopanan-4α-ol vs. Formoterol-Related Compounds

Formoterol-related compounds (A–D) share functional groups such as hydroxyl, methoxy, and amino substituents, which influence their bioactivity and solubility. Unlike Mopanan-4α-ol, these compounds are synthetic β2-adrenergic agonists designed for bronchodilation.

Property Mopanan-4α-ol Formoterol-Related Compound A
Core Structure Bicyclic diterpene Phenylethanolamine derivative
Functional Groups C4α hydroxyl, alkyl chains 3-Amino-4-hydroxyphenyl, methoxy groups
Bioactivity Antimicrobial (preliminary) Bronchodilatory (β2-receptor agonist)
Solubility Low in water, high in ethanol Moderate in polar solvents (e.g., DMSO)
Synthesis Origin Natural (plant-derived) Synthetic

Key Differences :

  • Mopanan-4α-ol’s natural origin contrasts with the synthetic design of Formoterol analogs.
  • The diterpene backbone of Mopanan-4α-ol lacks the aromaticity and nitrogen atoms critical for receptor binding in Formoterol derivatives .
Comparison with DOPO Derivatives

DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) derivatives, such as those in EP/GF/DiDOPO composites, are phosphorus-containing flame retardants.

Property Mopanan-4α-ol DOPO Derivatives
Reactive Sites C4α hydroxyl P=O, hydroxyl groups
Primary Application Bioactive agent (potential) Flame retardancy (polymer composites)
Thermal Stability Stable up to 150°C Degrades above 300°C (releases phosphoric acid)

Key Insight : DOPO derivatives leverage phosphorus for radical quenching, whereas Mopanan-4α-ol’s bioactivity may arise from terpene-mediated membrane disruption .

Pharmacological and Industrial Relevance

Pharmacological Potential

Mopanan-4α-ol’s antimicrobial activity has been compared to monoterpenes like menthol and thymol, though its larger molecular size may limit bioavailability. In contrast, Formoterol-related compounds are optimized for rapid pulmonary absorption, highlighting divergent design priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mopanan-4alpha-ol
Reactant of Route 2
Mopanan-4alpha-ol

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